Pulchinenoside A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Pulchinenoside A peut être extrait des racines de Pulsatilla chinensis. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler les saponines. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour obtenir le this compound sous sa forme pure .

Méthodes de Production Industrielle : La production industrielle du this compound implique une extraction à grande échelle à partir des racines de Pulsatilla chinensis, suivie de procédés de purification tels que la chromatographie liquide haute performance (CLHP). L'utilisation de technologies d'extraction et de purification avancées garantit un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de Réactions : Le Pulchinenoside A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyles présents dans la structure de la saponine.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons au sein de la structure triterpénoïde.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de saponine.

Réactifs et Conditions Communs :

Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents Réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de Substitution : Halogènes, agents alkylants.

Principaux Produits Formés : Les principaux produits formés par ces réactions comprennent divers dérivés du this compound avec des propriétés pharmacologiques modifiées .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des saponines triterpénoïdes.

Biologie : Etudié pour son rôle dans la modulation des processus cellulaires tels que l'apoptose et l'angiogenèse.

Médecine : Exploré pour son potentiel dans le traitement des maladies inflammatoires, du cancer et des troubles neurodégénératifs.

Industrie : Utilisé dans le développement de produits de santé naturels et de compléments alimentaires

5. Mécanisme d'Action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Inhibe la voie de signalisation TNF-α/NF-κB, réduisant l'inflammation.

Anticancéreux : Induit l'apoptose dans les cellules cancéreuses en activant la voie de signalisation Bcl-2/Bax-caspase-3.

Neuroprotecteur : Module les récepteurs NMDA, améliorant la plasticité synaptique et protégeant contre les lésions cérébrales ischémiques

Composés Similaires :

Pulchinenoside C (Anémoside B4) : Une autre saponine triterpénoïde de Pulsatilla chinensis ayant des propriétés pharmacologiques similaires.

Anémoside A3 : Un synonyme de this compound, soulignant sa similitude structurelle.

Unicité : Le this compound est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec plusieurs cibles biologiques. Sa capacité à moduler les récepteurs NMDA et à améliorer la plasticité synaptique le différencie des autres composés similaires .

Applications De Recherche Scientifique

Therapeutic Applications

The therapeutic applications of Pulchinenoside A span various medical fields:

- Cancer Therapy : Due to its antitumor effects, this compound is being investigated as a complementary treatment in oncology. Its capacity to enhance P-glycoprotein function may help overcome drug resistance in cancer treatments .

- Gastrointestinal Disorders : Recent studies suggest that this compound can ameliorate conditions such as oral ulcers by modulating gut microbiota and restoring metabolic balance. This application highlights its potential role in gastrointestinal health and disease management .

- Cardiovascular Health : Preliminary research indicates that saponins like this compound may exert protective effects on cardiovascular health by improving lipid profiles and reducing inflammation, though further studies are required to confirm these findings .

Case Study 1: Antitumor Efficacy

A study conducted on LS180 cells demonstrated that treatment with this compound at concentrations of 10 μM did not significantly alter cell cycle distribution but effectively inhibited cell proliferation. The results indicated a potential for using this compound in cancer therapies aimed at specific tumor types while minimizing toxicity to normal cells .

| Concentration (μM) | Cell Viability (%) | Proliferation Rate |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Decreased |

| 50 | 60 | Significantly Decreased |

Case Study 2: Immunomodulation in Oral Ulcers

In an animal model for oral ulcers, administration of Pulchinenoside B4 (related to this compound) showed significant restoration of gut microbiota composition and serum metabolomics. This study emphasizes the potential application of Pulchinenosides in treating inflammatory conditions linked to gut health .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Gut Microbiota Diversity | Low | High |

| Inflammatory Markers | Elevated | Normalized |

Mécanisme D'action

Pulchinenoside A exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the TNF-α/NF-κB signaling pathway, reducing inflammation.

Anticancer: Induces apoptosis in cancer cells by activating the Bcl-2/Bax-caspase-3 signaling pathway.

Neuroprotective: Modulates NMDA receptors, enhancing synaptic plasticity and protecting against ischemic brain injury

Comparaison Avec Des Composés Similaires

Pulchinenoside C (Anemoside B4): Another triterpenoid saponin from Pulsatilla chinensis with similar pharmacological properties.

Anemoside A3: A synonym for Pulchinenoside A, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its ability to modulate NMDA receptors and enhance synaptic plasticity sets it apart from other similar compounds .

Activité Biologique

Pulchinenoside A, a notable compound derived from the plant Pulsatilla chinensis, has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Antitumor Activity

This compound exhibits significant antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, in a study involving HepG2 cells (a liver cancer cell line), this compound was shown to induce apoptosis, primarily through the upregulation of pro-apoptotic proteins such as Caspase 3 .

2. P-Glycoprotein Modulation

One of the critical mechanisms by which this compound exerts its effects is through modulation of P-glycoprotein (P-gp), a membrane protein involved in drug transport and resistance. Studies have demonstrated that pulchinenosides can significantly enhance P-glycoprotein's expression and functional activity in LS180 cells (human colon cancer cells). This modulation may influence the bioavailability and efficacy of various therapeutic agents .

3. Anti-Inflammatory Effects

This compound also displays anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

4. Antiviral Activity

Emerging research points to the antiviral properties of this compound, particularly against various viral infections. Its mechanism may involve inhibiting viral replication and enhancing host immune responses .

Table: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated using the alamarBlue assay, revealing IC50 values that indicate significant toxicity at higher concentrations (e.g., IC50 for B3 was found to be 4.13 μM) while lower concentrations had minimal effects on cell viability .

- Transport Studies : Transport studies highlighted that pulchinenosides enhance the ATP-dependent transport of certain substrates, indicating their role in modulating drug absorption and bioavailability .

- Mechanistic Insights : Further mechanistic studies have shown that this compound can activate various signaling pathways associated with apoptosis and inflammation, making it a compound of interest for therapeutic development .

Propriétés

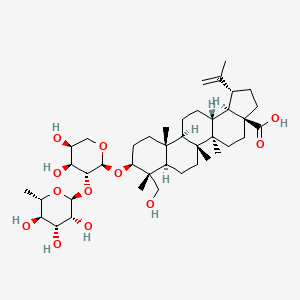

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNDTNDJSXYNKT-DVIRKNLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471131 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129724-84-1 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Anemoside A3's antidepressant-like effects?

A1: Anemoside A3 rapidly reverses depression-like behaviors by enhancing α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR)-mediated neurotransmission in the temporoammonic-CA1 pathway. Specifically, it normalizes the chronic stress-induced weakening of AMPAR signaling and upregulates the expression of synaptic GluA2-lacking AMPARs in the stratum lacunosum-moleculare (SLM). []

Q2: Does Anemoside A3 interact with the serotonin system to exert its antidepressant effects?

A2: Research suggests that the serotonin system is not involved in Anemoside A3's antidepressant-like effects. []

Q3: How does Anemoside A3 impact macrophage polarization, and what are the implications for triple-negative breast cancer (TNBC)?

A3: Anemoside A3 inhibits macrophage M2-like polarization, a process implicated in TNBC metastasis. [] By preventing this polarization, Anemoside A3 reduces the expression of pro-tumorigenic factors like CCL2, VEGF, CCL7, and MMP-9, ultimately suppressing TNBC metastasis in vivo. []

Q4: What signaling pathway is involved in Anemoside A3's inhibition of M2 macrophage polarization?

A4: Anemoside A3 appears to inhibit the phosphorylation of STAT3, a key transcription factor driving M2 macrophage polarization, without significantly affecting JAK2 phosphorylation. [] This suggests a potential mechanism for its anti-metastatic effects in TNBC.

Q5: What role does Anemoside A3 play in modulating immune responses in the context of experimental autoimmune encephalomyelitis (EAE)?

A5: Anemoside A3 ameliorates EAE severity by inhibiting T helper 17 (Th17) cell responses. [] It achieves this by downregulating the expression of Th1 and Th17 cytokines in activated T cells, potentially by inhibiting the activation of STAT4 and STAT3 transcription factors crucial for Th1 and Th17 cell differentiation, respectively. []

Q6: What is the molecular formula and weight of Anemoside A3?

A6: This information is currently unavailable in the provided research papers. Further investigation into its chemical structure and properties is needed.

Q7: Is there any spectroscopic data available for Anemoside A3?

A7: The provided research papers do not offer specific details regarding the spectroscopic data of Anemoside A3.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anemoside A3?

A8: While limited information is available specifically on Anemoside A3's ADME properties, research on other Pulsatilla chinensis saponins, such as pulchinenosides, suggests they exhibit poor gastrointestinal absorption. [, ]

Q9: Are there any pharmacokinetic studies available for Anemoside A3?

A9: The provided research papers do not include specific pharmacokinetic data for Anemoside A3. Further studies are necessary to understand its absorption, distribution, metabolism, and excretion profile.

Q10: What in vitro models have been used to study the effects of Anemoside A3?

A10: In vitro studies utilized extracellular field potential recordings in hippocampal slices to investigate the impact of Anemoside A3 on synaptic transmission. [] Additionally, cell culture experiments with macrophages demonstrated its effects on M2-like polarization and the expression of pro-tumorigenic factors. []

Q11: What animal models have been used to investigate Anemoside A3's efficacy?

A11: Researchers have employed mouse models of depression, including the forced swim test, tail suspension test, chronic mild stress, and chronic social defeat stress models, to assess Anemoside A3's antidepressant-like activity. [] Furthermore, its anti-metastatic potential was evaluated in a mouse model of TNBC lung metastasis using 4T1-Luc cells. [] In addition, EAE mice were utilized to evaluate the immunomodulatory effects of Anemoside A3. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.